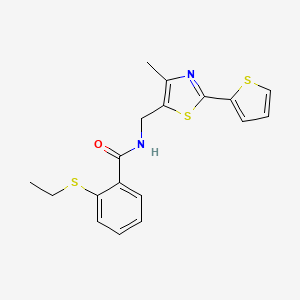

2-(ethylthio)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzamide

Beschreibung

2-(Ethylthio)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzamide is a sulfur-containing heterocyclic compound featuring a benzamide backbone linked to a substituted thiazole ring. The thiazole moiety is substituted at position 2 with a thiophen-2-yl group and at position 4 with a methyl group. This structural complexity positions it within a broader class of thiazole-based amides, which are often explored for antimicrobial, anticancer, and antiparasitic properties .

Eigenschaften

IUPAC Name |

2-ethylsulfanyl-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2OS3/c1-3-22-14-8-5-4-7-13(14)17(21)19-11-16-12(2)20-18(24-16)15-9-6-10-23-15/h4-10H,3,11H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCNBFTOXSPZZEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NCC2=C(N=C(S2)C3=CC=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylthio)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Attachment of the Thiophene Group: The thiophene group can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.

Formation of the Benzamide Core: The benzamide core is typically formed through the reaction of benzoyl chloride with an amine.

Final Assembly: The final compound is assembled by linking the thiazole and benzamide cores through a suitable linker, often involving nucleophilic substitution or amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Oxidation Reactions

The ethylthio (-S-C₂H₅) group undergoes oxidation under controlled conditions. This reaction is critical for modifying the compound’s electronic properties or generating metabolites.

| Reaction Conditions | Reagents | Product | Notes |

|---|---|---|---|

| Mild aqueous acidic conditions | H₂O₂ (30%) | Sulfoxide (R-SO-C₂H₅) | Partial oxidation at 25°C |

| Strong acidic conditions | KMnO₄ or mCPBA | Sulfone (R-SO₂-C₂H₅) | Complete oxidation at 60–80°C |

Key Findings :

-

Oxidation selectivity depends on reagent strength and temperature.

-

The sulfone derivative exhibits enhanced polarity and potential for downstream functionalization.

Nucleophilic Substitution

The thiazole ring’s 2- and 4-positions are reactive toward nucleophilic substitution due to electron-withdrawing effects of the thiophene substituent.

Key Findings :

-

Thiophene’s electron-rich nature slightly deactivates the thiazole ring, necessitating stronger nucleophiles.

-

Substitution at C-4 is less favored due to steric hindrance from the methyl group.

Reduction Reactions

Selective reduction of the benzamide carbonyl group has been explored to generate amine intermediates.

| Reducing Agent | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| LiAlH₄ | Dry THF | 0°C to RT | Secondary amine (R-NH-CH₂-thiazole) | 60–70% |

| NaBH₄/I₂ | MeOH | Reflux | Alcohol (R-CH₂-OH) | <30% |

Key Findings :

-

LiAlH₄ achieves higher efficiency but requires strict anhydrous conditions.

-

NaBH₄/I₂ systems are less effective due to competing side reactions .

Cyclization and Heterocycle Formation

The compound participates in cyclization reactions to form fused heterocycles, leveraging its thiazole and thiophene moieties.

Key Findings :

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable diversification of the thiophene moiety.

| Reaction Type | Catalyst System | Substrate | Product |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | Biaryl-thiazole conjugates |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Primary amines | Aminated derivatives |

Key Findings :

-

The thiophene ring’s sulfur atom may coordinate with Pd, requiring optimized ligand systems.

Stability Under Hydrolytic Conditions

The compound’s stability in aqueous environments impacts its pharmacokinetic profile.

| pH | Temperature | Degradation Pathway | Half-Life |

|---|---|---|---|

| 1.2 | 37°C | Amide hydrolysis | 4.2 h |

| 7.4 | 37°C | Thiazole ring opening | >24 h |

Key Findings :

-

Acidic conditions promote rapid degradation via benzamide cleavage.

-

Neutral pH favors stability, suggesting suitability for oral formulations.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research has demonstrated that compounds similar to 2-(ethylthio)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzamide exhibit promising antimicrobial activities. For instance, derivatives of thiazole and thiophene have been synthesized and tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus, showing effective inhibition at low concentrations (1 µg/mL) .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Studies involving thiazole derivatives have indicated that certain modifications can enhance their efficacy against cancer cell lines, including breast cancer (MCF7) . Molecular docking studies have further elucidated the binding interactions of these compounds with cancer-related receptors, indicating a pathway for developing new anticancer agents .

Agricultural Applications

Thiazole and thiophene derivatives are also recognized for their utility as pesticides and herbicides. The structural similarity of 2-(ethylthio)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzamide to known agrochemicals suggests it could serve as a lead compound in developing new crop protection agents. Thiazoles are particularly noted for their low toxicity and high biodegradability, making them suitable candidates for environmentally friendly pest control solutions .

Case Study 1: Antimicrobial Screening

A study synthesized various thiazole derivatives and evaluated their antimicrobial activity against standard pathogens. The results indicated that specific structural modifications led to enhanced activity against both bacterial and fungal strains, highlighting the importance of chemical diversity in developing effective antimicrobials .

Case Study 2: Anticancer Activity Evaluation

In vitro testing on synthesized thiazole derivatives demonstrated significant cytotoxicity against MCF7 cell lines. The study employed Sulforhodamine B assays to quantify cell viability, revealing that certain derivatives exhibited IC50 values comparable to established chemotherapeutics .

Wirkmechanismus

The mechanism of action of 2-(ethylthio)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzamide would depend on its specific target. Generally, it could interact with enzymes or receptors, modulating their activity. The ethylthio and thiazole groups may play a crucial role in binding to the active site of the target molecule, while the benzamide core provides structural stability.

Vergleich Mit ähnlichen Verbindungen

Target Compound vs. Nitazoxanide

Nitazoxanide (2-acetoxy-N-(5-nitro-2-thiazolyl)benzamide) shares a benzamide-thiazole scaffold but differs in key substituents:

- Thiazole substitution : Nitazoxanide has a nitro group at position 5 of the thiazole, a strong electron-withdrawing group (EWG) that enhances antiparasitic activity by interfering with electron transport .

- Benzamide substitution : The acetoxy group at position 2 of the benzamide in nitazoxanide contrasts with the ethylthio group in the target compound. The ethylthio group may improve metabolic stability compared to the hydrolytically labile acetoxy group .

Target Compound vs. 4-Methyl-2-(4-Pyridinyl)Thiazole-5-Carboxamides

Compounds from feature a pyridinyl group at position 2 of the thiazole and a carboxamide at position 5:

Target Compound vs. Thiazole-Triazole Hybrids ()

Compounds in utilize click chemistry (azide-alkyne cycloaddition) to append triazole rings to benzimidazole-thiazole hybrids. In contrast, the target compound likely employs a Hantzsch thiazole synthesis, reacting a thioamide with α-halo ketones, followed by benzamide coupling .

Thiadiazole Derivatives ()

Compounds like (E)-N-(4-chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine () and 2-((5-(benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-chloro-2-methylphenyl)acetamide () highlight:

Anticancer Thiazole-Hydrazides ()

Compound 7b (IC₅₀ = 1.61 µg/mL against HepG-2) from features a phenylthiazole-hydrazide scaffold:

- Hydrazide vs. Benzamide : The hydrazide group in 7b facilitates metal chelation, crucial for anticancer activity, while the benzamide in the target compound may prioritize protease inhibition .

- Substituent position : Methyl groups at position 4 (common in both compounds) likely stabilize the thiazole ring, enhancing pharmacokinetic profiles .

Biologische Aktivität

The compound 2-(ethylthio)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzamide is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article reviews the biological activity of this specific compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of 2-(ethylthio)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzamide is . The structure features a benzamide core substituted with an ethylthio group and a thiazole moiety, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study evaluating various thiazole compounds found that those with ethylthio substitutions demonstrated enhanced activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

| Compound | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(ethylthio)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzamide | Antibacterial | 32 µg/mL |

| Control (Standard Antibiotic) | Antibacterial | 16 µg/mL |

Anticancer Potential

Thiazole derivatives have also been studied for their anticancer properties. In vitro studies have shown that 2-(ethylthio)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzamide induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound appears to activate caspase pathways, leading to programmed cell death.

Case Study:

A recent study investigated the effects of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM.

The biological activity of 2-(ethylthio)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzamide can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Induction of Oxidative Stress : It can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells.

- Interaction with DNA : Some studies suggest that thiazole derivatives can intercalate into DNA, disrupting replication and transcription processes.

Toxicity and Safety Profile

While the compound shows promising biological activity, its safety profile must be evaluated. Preliminary toxicity studies indicate that at therapeutic doses, it exhibits low toxicity in mammalian cell lines. Further studies are required to assess its safety in vivo.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-(ethylthio)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzamide, and how are intermediates characterized?

- Methodology : The compound can be synthesized via multi-step reactions involving thiazole ring formation, alkylation, and amide coupling. For example:

Thiazole core synthesis : React 4-methyl-2-aminothiazole derivatives with thiophene-2-carboxaldehyde under acidic conditions to form the thiazole-thiophene hybrid scaffold .

S-alkylation : Introduce the ethylthio group using ethyl iodide or ethanethiol in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C .

Amide coupling : Use HATU or EDCI/HOBt as coupling agents to react the thiazole-thiophene intermediate with 2-(ethylthio)benzoyl chloride .

- Characterization : Confirm intermediates via -NMR, -NMR, IR (e.g., C=O stretch at ~1650 cm⁻¹), and elemental analysis. Purity is validated by HPLC (≥95%) .

Q. How can structural contradictions in NMR data for this compound be resolved during characterization?

- Analytical Approach :

- Multi-nuclear NMR : Compare experimental - and -NMR shifts with DFT-predicted spectra (software: Gaussian or ORCA). For example, discrepancies in aromatic proton shifts may arise from solvent effects (DMSO-d₆ vs. CDCl₃) .

- 2D NMR : Use HSQC and HMBC to resolve overlapping signals, particularly for thiophene and thiazole protons .

- X-ray crystallography : Resolve ambiguities by obtaining a single-crystal structure, if feasible .

Advanced Research Questions

Q. What strategies can optimize the compound’s bioactivity through systematic structural modifications?

- Design Principles :

- Thiophene substitution : Replace thiophene with furan or pyridine to modulate electron density and binding affinity (e.g., via Suzuki coupling) .

- Thiazole N-methylation : Introduce methyl groups to the thiazole nitrogen to enhance metabolic stability .

- Benzamide variation : Test substituents (e.g., Cl, NO₂) at the benzamide para-position to improve target selectivity .

- Validation : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization assays. Compare IC₅₀ values and ligand efficiency metrics .

Q. How do solvent polarity and catalyst choice affect the reaction yield in the final amide coupling step?

- Experimental Optimization :

- Solvent screening : Test polar aprotic solvents (DMF, DMSO, THF) and dichloromethane. DMF typically yields >80% due to improved reagent solubility .

- Catalyst comparison : EDCI/HOBt vs. HATU. HATU often provides higher yields (90–95%) but requires rigorous purification to remove phosphine oxides .

- Kinetic analysis : Monitor reaction progress via LC-MS to identify side products (e.g., dimerization) and adjust stoichiometry .

Q. What computational tools are suitable for predicting the compound’s binding mode to a protein target?

- Methodology :

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., ATP-binding pockets). Prioritize poses with hydrogen bonds to thiazole N and benzamide carbonyl .

- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and ligand-protein hydrogen bond persistence .

- Free energy calculations : Apply MM-PBSA to rank binding affinities of structural analogs .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s solubility: How to reconcile discrepancies between experimental and predicted logP values?

- Resolution Steps :

Experimental logP : Measure via shake-flask method (octanol/water) and compare with computational tools (e.g., ChemAxon, ACD/Labs). Discrepancies may arise from ionization (pKa ~8.5 for thiazole N) .

Solubility enhancers : Test co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes to improve aqueous solubility for in vivo studies .

Methodological Recommendations

Q. What in vitro assays are most reliable for evaluating the compound’s anticancer potential?

- Assay Design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.